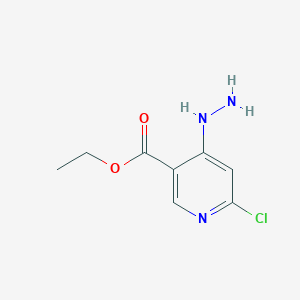

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

CAS No.: 845655-96-1

Cat. No.: VC2934836

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845655-96-1 |

|---|---|

| Molecular Formula | C8H10ClN3O2 |

| Molecular Weight | 215.64 g/mol |

| IUPAC Name | ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) |

| Standard InChI Key | IJTSWKZASWNNMA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1NN)Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1NN)Cl |

Introduction

Structural Characteristics and Chemical Properties

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a pyridine derivative characterized by three key functional groups: a hydrazine moiety at the 4-position, a chloro substituent at the 6-position, and an ethyl ester group attached to the carboxylic acid functional group at the 3-position. This unique combination of functional groups contributes to its chemical reactivity and biological significance.

The compound is identified by CAS number 845655-96-1 and possesses a molecular formula of C8H10ClN3O2 with a molecular weight of 215.64 g/mol. The structural arrangement of these functional groups around the pyridine ring core creates a molecule with specific chemical properties that influence its interactions with biological systems.

Physical and Chemical Parameters

The physical and chemical parameters of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate play crucial roles in determining its behavior in various environments, including biological systems. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 845655-96-1 |

| Molecular Formula | C8H10ClN3O2 |

| Molecular Weight | 215.64 g/mol |

| SMILES Notation | CCOC(=O)c1cc(NN)c(Cl)nc1 |

| Chemical Class | Pyridine derivatives |

| Functional Groups | Hydrazine, chloro, ethyl carboxylate |

The presence of the hydrazine group (−NHNH2) at the 4-position is particularly significant, as it provides a nucleophilic center that can participate in various chemical reactions and interactions with biological targets. The chlorine atom at the 6-position adds additional reactivity potential through possible nucleophilic aromatic substitution reactions, while the ethyl ester group introduces potential for hydrolysis and other transformations in biological systems.

Synthesis and Chemical Reactions

Synthetic Methodologies

The synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate typically involves several key steps, including refluxing conditions and purification methods such as recrystallization or chromatography to achieve high purity. The synthetic pathway generally requires precise control of reaction conditions to ensure selective functionalization at the desired positions of the pyridine ring.

Research Applications and Future Directions

Current Research Status

Research on Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate highlights its potential in medicinal chemistry and drug discovery. Current studies focus on understanding its biological activities, mechanism of action, and potential therapeutic applications. The compound's anti-inflammatory and antimicrobial properties suggest possible applications in treating inflammatory conditions and infectious diseases.

Ongoing research efforts are directed toward elucidating the specific molecular pathways influenced by this compound and identifying the biological targets with which it interacts. These investigations are essential for establishing the compound's potential efficacy and selectivity in various therapeutic contexts.

Future Research Directions

Further studies are needed to fully understand the molecular pathways and biological effects of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate, which could lead to new therapeutic applications. Priority areas for future research include:

-

Detailed characterization of anti-inflammatory mechanisms and efficacy in various inflammatory models

-

Comprehensive evaluation of antimicrobial activity against a wide range of pathogens

-

Identification and validation of specific molecular targets

-

Structure-activity relationship studies to develop more potent or selective derivatives

-

Preclinical evaluation of pharmacokinetic properties and toxicity profiles

-

Development of improved synthetic routes for large-scale production

These research directions could significantly advance the understanding and potential applications of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate in medicinal chemistry and drug development.

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate belongs to a broader class of pyridine derivatives, many of which possess biological activities. Comparing this compound with structural analogs can provide insights into structure-activity relationships and guide the development of optimized derivatives.

Related compounds include Ethyl 6-chloropyridine-3-carboxylate, which lacks the hydrazine moiety at the 4-position but maintains the chloro substituent and ethyl carboxylate group . Another related compound is Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, which incorporates the pyridine ring into a more complex heterocyclic system.

These structural relationships can be visualized in the following comparative table:

| Compound | Key Structural Features | Functional Significance |

|---|---|---|

| Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | Hydrazine at 4-position, Chloro at 6-position, Ethyl carboxylate at 3-position | Potential anti-inflammatory and antimicrobial activities |

| Ethyl 6-chloropyridine-3-carboxylate | Chloro at 6-position, Ethyl carboxylate at 3-position, No hydrazine group | Different reactivity profile due to absence of hydrazine |

| Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | Chloropyridine linked to oxopyrazolidine ring, Ethyl carboxylate on pyrazolidine | Complex heterocyclic system with distinct biological profile |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate and related compounds provides valuable insights for medicinal chemistry. The specific positions and nature of the substituents on the pyridine ring significantly influence the compound's biological activities and physicochemical properties.

The hydrazine group at the 4-position likely contributes to the compound's reactivity and potential interactions with biological targets, while the chloro substituent at the 6-position may influence the electron distribution within the pyridine ring and affect binding to target proteins. The ethyl carboxylate group at the 3-position might contribute to the compound's lipophilicity and membrane permeability, which are important factors for its pharmacokinetic properties.

Comparative studies of this compound with structural analogs can help identify key structural elements that enhance or diminish specific biological activities. This information would be valuable for the rational design of derivatives with improved properties for potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume